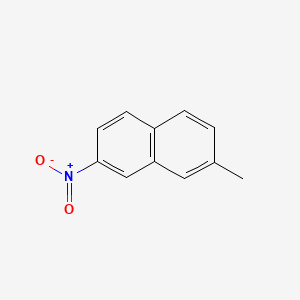

2-Methyl-7-nitronaphthalene

CAS No.: 91137-28-9

Cat. No.: VC18465436

Molecular Formula: C11H9NO2

Molecular Weight: 187.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91137-28-9 |

|---|---|

| Molecular Formula | C11H9NO2 |

| Molecular Weight | 187.19 g/mol |

| IUPAC Name | 2-methyl-7-nitronaphthalene |

| Standard InChI | InChI=1S/C11H9NO2/c1-8-2-3-9-4-5-11(12(13)14)7-10(9)6-8/h2-7H,1H3 |

| Standard InChI Key | XJUSCPOBHFZRKU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C1)C=CC(=C2)[N+](=O)[O-] |

Introduction

Chemical Identification and Structural Properties

Molecular and Structural Characteristics

2-Methyl-7-nitronaphthalene (C₁₁H₉NO₂) is a bicyclic aromatic hydrocarbon featuring a naphthalene backbone substituted with a methyl group at position 2 and a nitro group at position 7 . Key structural identifiers include:

-

Molecular Formula: C₁₁H₉NO₂

-

Molecular Weight: 187.19 g/mol

-

CAS Registry Number: 91137-28-9

-

SMILES Notation: CC1=CC2=C(C=C1)C=CC(=C2)N+[O-]

The compound’s planar structure facilitates π-π interactions, influencing its reactivity and solubility .

Physical and Thermodynamic Properties

Physical properties are critical for industrial handling and synthesis optimization:

| Property | Value | Source |

|---|---|---|

| Melting Point | 105°C | |

| Boiling Point | 335.1°C (predicted) | |

| Density | 1.234 g/cm³ | |

| Flash Point | 163.2°C | |

| Topological Polar Surface | 45.8 Ų | |

| Refractive Index | 1.652 |

The compound is insoluble in water but soluble in organic solvents like ethanol and chloroform .

Synthesis and Reaction Pathways

Nitration Strategies

While direct synthesis methods for 2-methyl-7-nitronaphthalene are sparsely documented, analogous nitration techniques for mono- and dinitronaphthalenes provide insights. Typical protocols involve:

-

Mixed Acid Nitration: Combining nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate nitronium ions (NO₂⁺), which electrophilically attack the aromatic ring . For example, naphthalene nitration at 50–60°C yields 1-nitronaphthalene as the major product .

-

Solvent-Mediated Reactions: Glacial acetic acid enhances reaction homogeneity, minimizing byproducts like dinitro derivatives .

Challenges in Regioselectivity

Achieving precise regioselectivity for the 7-position remains challenging due to:

-

Steric Effects: The methyl group at position 2 may direct nitration to the less hindered 7-position .

-

Electronic Effects: Electron-donating methyl groups activate specific ring positions, while nitro groups deactivate the ring .

Industrial and Research Applications

Chemical Intermediate

2-Methyl-7-nitronaphthalene serves as a precursor in synthesizing:

-

Dyes and Pigments: Nitroaromatics are key intermediates for azo dyes .

-

Pharmaceuticals: Functionalized naphthalenes are explored for drug discovery .

Material Science

The compound’s planar structure and nitro group make it a candidate for:

-

Fluorescence Quenchers: Nitro groups efficiently quench excited states in photochemical applications .

Future Research Directions

Synthetic Optimization

-

Catalytic Nitration: Explore zeolites or ionic liquids to improve regioselectivity .

-

Green Chemistry: Develop solvent-free or microwave-assisted protocols .

Biological Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume